molecular formula C12H13FO4 B1302150 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid CAS No. 845781-33-1

5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid

Cat. No.: B1302150
CAS No.: 845781-33-1
M. Wt: 240.23 g/mol
InChI Key: BHDQZXHNCXHMCB-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and nanomaterials.

    Industrial Processes: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The valeric acid moiety may also play a role in the compound’s bioavailability and metabolic stability. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylacetic acid
  • 5-(3-Fluoro-4-methoxyphenyl)picolinic acid

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various chemical reactions and applications.

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-17-11-6-5-8(7-9(11)13)10(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDQZXHNCXHMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374593
Record name 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-33-1
Record name 5-(3-Fluoro-4-methoxyphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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